N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S2/c25-28(26,21-10-9-18-7-3-4-8-19(18)15-21)23-16-22(20-11-14-27-17-20)24-12-5-1-2-6-13-24/h3-4,7-11,14-15,17,22-23H,1-2,5-6,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRHHSHJRKDMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]naphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a naphthalene core substituted with an azepane ring and a thiophene moiety . Its molecular formula is with a molecular weight of approximately 414.6 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Azepane Ring : Achieved through cyclization reactions from suitable precursors.
- Thiophene Substitution : Introduced via cross-coupling reactions.
- Naphthamide Formation : Finalized through amide bond formation using coupling agents such as EDCI or DCC.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus modulating biological responses.
- Receptor Modulation : It may act as a ligand for G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide | Similar structure with piperidine | Antimicrobial and anti-inflammatory |
| N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-1-naphthamide | Similar structure with furan | Potential anti-cancer properties |
This comparison illustrates that while similar compounds exhibit overlapping activities, the unique combination of azepane and thiophene in this sulfonamide may confer distinct biological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive bacteria.
- Inflammation Models : Animal models showed that compounds targeting similar pathways reduced markers of inflammation significantly.
- Pharmacokinetics and Toxicology : Preliminary investigations into the pharmacokinetics revealed favorable absorption characteristics, suggesting good bioavailability.
Scientific Research Applications
Physical Properties
Medicinal Chemistry
The compound has been explored for its potential as a scaffold in drug development. Its structural components may target specific biological pathways, particularly in neurological disorders. The azepane ring enhances the ability to cross biological membranes, while the thiophene moiety may participate in π-π interactions with aromatic residues in proteins.
Case Study: Neurological Disorders
Research indicates that compounds with similar structures could modulate neurotransmitter receptors, suggesting that N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]naphthalene-2-sulfonamide might influence pathways related to conditions like depression or anxiety .
Materials Science
This compound's unique chemical structure allows it to be incorporated into polymers or other materials, potentially imparting specific electronic or mechanical properties. Its application in developing conductive polymers or as a dopant in organic electronics is under investigation.
Example Application: Conductive Polymers
Studies have shown that thiophene-containing compounds can enhance the electrical conductivity of polymer matrices, making them suitable for applications in organic solar cells and transistors .
Organic Synthesis
This compound serves as an intermediate for synthesizing more complex molecules. Its functional groups allow for various transformations, making it a versatile building block in synthetic organic chemistry.
Synthetic Pathways
The synthesis typically involves multi-step reactions including:
- Formation of the azepane ring through cyclization.
- Introduction of the thiophene moiety via palladium-catalyzed cross-coupling reactions.
- Final amide bond formation through reactions with carboxylic acid derivatives .
Target Interactions
Potential targets include:
- Enzymes : Inhibition or activation of key metabolic enzymes.
- Receptors : Modulation of neurotransmitter receptors involved in mood regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Comparison with Naphthalene Sulfonamide Derivatives
- Enzyme Inhibition : The target compound shares structural motifs with N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (IX), a butyrylcholinesterase inhibitor . However, the target’s azepane (7-membered ring) may confer distinct binding kinetics compared to IX’s piperidine (6-membered ring), as larger rings often alter steric interactions with enzyme active sites.
- Solubility : Unlike the carboxylic acid-containing analog in , the target lacks ionizable groups, suggesting lower aqueous solubility but higher membrane permeability.
Thiophene-Containing Analogs
- Electronic Properties : The thiophen-3-yl group in the target compound differs from thiophen-2-yl derivatives in . The 3-position substitution may enhance π-stacking interactions in materials science applications, as seen in polythiophene-based imaging agents (e.g., PT-ADA-PPR in ).
Azepane vs. Piperidine Derivatives
- Ring Size Effects : Azepane’s larger ring size increases conformational flexibility compared to piperidine, which could enhance binding to proteins with larger hydrophobic pockets. This is observed in kinase inhibitors where azepane derivatives show improved selectivity .
Q & A
Q. Basic
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Sodium salts of naphthalene sulfonates (e.g., naphthalene-2-sulfonic acid sodium salt) improve aqueous solubility .
- Stability : Conduct LC-MS stability studies in assay media (37°C, 24–72 hrs) to detect degradation products. Adjust pH or use stabilizers (e.g., ascorbic acid) if oxidation is observed .
What are the critical toxicological endpoints to prioritize in preclinical studies?
Advanced
Refer to toxicological frameworks (e.g., ATSDR guidelines) to design studies assessing:
- Systemic Effects : Hepatic/renal toxicity (e.g., ALT/AST levels, creatinine clearance) and hematological parameters (Table B-1 in ) .
- Metabolic Stability : Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to predict drug-drug interactions .
- Genotoxicity : Ames test or micronucleus assay for mutagenicity screening .
How can conflicting data on biological activity be resolved?
Q. Advanced
- Bias Assessment : Apply the Risk of Bias (RoB) tool (e.g., Cochrane criteria) to evaluate study design flaws (e.g., sample size, blinding) .
- Mechanistic Validation : Use in vitro target engagement assays (e.g., SPR for binding affinity) to confirm activity against purported targets (e.g., carbonic anhydrase for sulfonamides) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
What strategies optimize yield in multi-step syntheses of structurally similar analogs?
Q. Advanced
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki couplings (thiophene functionalization) or enzyme-mediated resolutions for enantiopure products .
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and reagent equivalents to identify Pareto-optimal conditions .
- Continuous Flow Systems : Improve scalability and reduce side reactions (e.g., hydrolysis) .
How to design assays for evaluating the compound's interaction with biological membranes?
Q. Advanced
- Lipophilicity Profiling : Measure logP values (octanol-water partition) and correlate with membrane permeability .
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers to quantify binding kinetics .
- Caco-2 Cell Monolayers : Assess transepithelial electrical resistance (TEER) for intestinal absorption potential .
What computational methods predict the compound's pharmacokinetic profile?
Q. Advanced
- Molecular Dynamics (MD) : Simulate binding to serum albumin for plasma protein binding estimates .
- QSAR Models : Train on sulfonamide datasets to predict clearance rates and volume of distribution .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to prioritize analogs with favorable oral bioavailability .
How to address discrepancies in cytotoxicity data across cell lines?
Q. Advanced
- Cell Line Authentication : Verify genetic stability (STR profiling) to rule out contamination .
- Microenvironment Mimicry : Use 3D spheroid models or co-cultures (e.g., hepatocytes + fibroblasts) to replicate in vivo conditions .
- Pathway Analysis : RNA-seq to identify differential expression of apoptosis/necrosis markers (e.g., caspase-3, Bcl-2) .
What are best practices for synthesizing and handling air-sensitive intermediates?
Q. Advanced
- Schlenk Techniques : Use inert gas (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions) .
- Low-Temperature Quenching : Add intermediates to cold aqueous solutions to prevent decomposition .
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress without exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
